molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

Cat. No.: B15145827
M. Wt: 556.4 g/mol
InChI Key: VVCMGKRXILWBQB-PXIJUOARSA-N
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Description

This compound is a cyclopenta[b]benzofuran derivative characterized by a complex polycyclic framework with multiple stereocenters and functional groups. Key structural features include:

  • Core structure: A cyclopenta[b]benzofuran scaffold fused with a tetrahydrofuran ring.
  • A phenyl group at the 3-position, contributing to aromatic interactions. Methoxy groups at N,6,8-positions, influencing solubility and metabolic stability. A carboxamide moiety at the 2-position, critical for hydrogen bonding and target binding. This compound belongs to the rocaglamide family, known for antiviral and anticancer properties .

Preparation Methods

The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .

Chemical Reactions Analysis

CMLD010509 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Position) Bioactivity Highlights Reference
Target Compound : Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-... 3a: 4-bromophenyl; N: methoxy; 2: carboxamide Antiviral (hypothesized); cytotoxic
(±)-Rocaglamide (rac-1b) 3a: 4-methoxyphenyl; 2: N,N-dimethylcarboxamide Antiviral (HEV, SARS-CoV-2); IC50: 0.5–2 µM
(±)-3a-(4-Fluorophenyl)-...carboxamide (14baa) 3a: 4-fluorophenyl; 2: N,N-dimethylcarboxamide Antiviral activity (HEV)
(1R,2R,3S,3aR,8bS)-3a-(4-cyanophenyl)-...carboxamide 3a: 4-cyanophenyl; 2: N,N-dimethylcarboxamide Unknown; predicted enhanced solubility

Key Comparative Insights

Halogen Effects: The 4-bromophenyl group in the target compound increases molecular weight (vs. In contrast, the 4-fluorophenyl derivative (14baa) exhibits lower steric hindrance, favoring faster cellular uptake . Bromine’s polarizability could strengthen van der Waals interactions with hydrophobic binding pockets, a trait absent in methoxy or cyano derivatives.

Carboxamide Modifications: The N-methoxy group in the target compound differs from the N,N-dimethyl carboxamide in rocaglamide (rac-1b).

Bioactivity Trends: Rocaglamide derivatives with 4-methoxyphenyl or 4-fluorophenyl groups show nanomolar-range antiviral activity against hepatitis E virus (HEV) and SARS-CoV-2 . The brominated analog’s activity remains uncharacterized but is hypothesized to exhibit similar or enhanced potency due to halogen-mediated target engagement. In anticancer studies, cyclopenta[b]benzofurans induce ferroptosis in oral squamous cell carcinoma (OSCC) via ROS amplification, though the target compound’s role in ferroptosis pathways is untested .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows protocols similar to those for (±)-rocaglamide derivatives, involving cyclopropane ring-opening and stereoselective glycosylation . Bromination at the 4-position may require specialized reagents (e.g., NBS), increasing synthetic complexity compared to fluoro or methoxy analogs.

Biological Activity

Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide, commonly referred to as FL3 or flavagline, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, particularly its antiviral and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C25H23BrO5
  • Molecular Weight : 483.35 g/mol
  • CAS Registry Number : 1186012-80-5
  • SMILES Notation : BrC1=CC=C(C=C1)C23OC=4C=C(OC)C=C(OC)C4C3(O)C(O)CC2C=5C=CC=CC5

The compound features a complex bicyclic structure that contributes to its biological activity.

Antiviral Properties

Recent studies have demonstrated that derivatives of rocaglate compounds like FL3 exhibit significant antiviral activity. In particular:

  • Mechanism of Action : FL3 has been shown to inhibit cap-dependent translation in viruses such as the Hepatitis E virus (HEV), utilizing a mechanism similar to that of silvestrol. This inhibition is crucial for viral replication as HEV relies on this pathway for its lifecycle .
  • Efficacy : In vitro tests have reported effective concentrations (EC50) in the nanomolar range for various HEV strains. For instance:
    • EC90 values for specific brominated derivatives ranged from 18.2 nM to 101.6 nM depending on the substitution pattern .

Anticancer Activity

FL3 has also been investigated for its potential anticancer properties:

  • Cell Line Studies : In assays involving various cancer cell lines (e.g., breast cancer), FL3 exhibited cytotoxic effects that were dose-dependent. The selectivity index (SI) indicates a favorable therapeutic window compared to normal cells .
  • Mechanisms : The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it appears to affect the mTOR pathway and other targets associated with tumor growth .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of FL3 compared to other known rocaglate derivatives:

CompoundAntiviral EC50 (nM)Anticancer IC50 (nM)Selectivity Index
FL318.2502.75
Silvestrol15302.00
Rocaglamide25451.80

Study on HEV Inhibition

A study published in December 2023 evaluated the antiviral efficacy of various halogenated rocaglates against HEV using hepatoma cell lines. The findings indicated that brominated derivatives like FL3 showed enhanced activity compared to non-brominated compounds .

Anticancer Effects in Breast Cancer Models

In another study focusing on breast cancer cell lines, FL3 demonstrated significant cytotoxicity with an IC50 value of approximately 50 nM. This study highlighted the potential of FL3 as a candidate for further development in cancer therapy due to its selective action against tumor cells while sparing normal cells .

Properties

Molecular Formula

C27H26BrNO7

Molecular Weight

556.4 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

InChI

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1

InChI Key

VVCMGKRXILWBQB-PXIJUOARSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Origin of Product

United States

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